Dithiodipropionic acid

Description

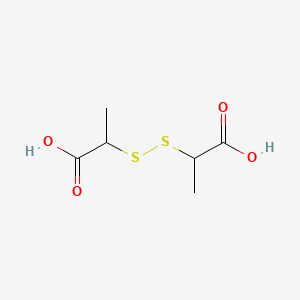

Structure

3D Structure

Properties

IUPAC Name |

3-(2-carboxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLSOMLVSHPPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032998 | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid, Powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Propanoic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-62-6, 4775-93-3 | |

| Record name | 3,3′-Dithiodipropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta'-Dithiodilactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobispropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DITHIODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OP5B2NI6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dithiodipropionic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,3'-dithiodipropionic acid (DTDPA), a crucial reagent in various scientific and pharmaceutical applications. This document details the prevalent synthetic methodologies, purification protocols, and key analytical data to assist researchers in obtaining high-purity DTDPA for their specific needs.

Introduction

3,3'-Dithiodipropionic acid (DTDPA), also known as bis(2-carboxyethyl) disulfide, is a bifunctional organic compound featuring two carboxylic acid groups and a disulfide bond.[1] This unique structure allows it to be utilized as a crosslinking agent, a precursor in the synthesis of polythioesters, and as a capping agent for nanoparticles.[2] In the realm of drug development, DTDPA and its derivatives are of significant interest for creating stimuli-responsive drug delivery systems and for bioconjugation applications. Given its wide range of applications, the ability to synthesize and purify DTDPA with high efficiency and purity is of paramount importance.

Synthesis of 3,3'-Dithiodipropionic Acid

The most common and efficient method for the synthesis of DTDPA is the oxidative coupling of its precursor, 3-mercaptopropionic acid (3-MPA). This reaction involves the formation of a disulfide bond between two molecules of 3-MPA through the action of an oxidizing agent.

Synthesis via Oxidative Coupling of 3-Mercaptopropionic Acid

The general reaction for the synthesis of DTDPA from 3-MPA is depicted below:

Caption: General reaction scheme for the synthesis of DTDPA.

Various oxidizing agents can be employed for this transformation, with common choices being hydrogen peroxide, iodine, and potassium ferricyanide. The selection of the oxidizing agent can influence the reaction conditions, yield, and purity of the final product.

Experimental Protocol: Synthesis of DTDPA using Hydrogen Peroxide

This protocol describes a general laboratory procedure for the synthesis of DTDPA via the oxidation of 3-MPA with hydrogen peroxide.

Materials:

-

3-Mercaptopropionic acid (3-MPA)

-

Hydrogen peroxide (30% w/w solution)

-

Deionized water

-

Hydrochloric acid (optional, for pH adjustment)

-

Sodium chloride

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercaptopropionic acid in deionized water. Cool the solution to 0-5 °C using an ice bath.

-

Oxidation: While stirring vigorously, add a 30% hydrogen peroxide solution dropwise to the cooled 3-MPA solution via a dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the complete addition of hydrogen peroxide, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by the disappearance of the thiol odor.

-

Product Isolation: Once the reaction is complete, the DTDPA product may precipitate out of the solution. If not, the product can be salted out by adding sodium chloride to the reaction mixture and cooling it further in an ice bath.

-

Filtration and Washing: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any unreacted starting material and other water-soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at a temperature below its melting point to obtain the crude DTDPA.

Purification of 3,3'-Dithiodipropionic Acid

Purification of the crude DTDPA is crucial to remove any remaining impurities, such as unreacted 3-MPA, oxidation byproducts, or inorganic salts. The most common method for purifying solid organic compounds like DTDPA is recrystallization.

Purification by Recrystallization

Recrystallization is a technique that relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization of DTDPA from Water

This protocol outlines the procedure for the purification of DTDPA by recrystallization from hot water.

Materials:

-

Crude 3,3'-dithiodipropionic acid

-

Deionized water

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

-

Drying oven

Procedure:

-

Dissolution: Place the crude DTDPA in an Erlenmeyer flask and add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot deionized water until a clear solution is obtained.

-

Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, pure DTDPA will crystallize out. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold deionized water to remove any residual impurities. Dry the purified crystals in a vacuum oven to a constant weight.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and purification of DTDPA.

Table 1: Synthesis of 3,3'-Dithiodipropionic Acid

| Parameter | Value | Reference |

| Starting Material | 3-Mercaptopropionic acid | [3] |

| Oxidizing Agent | Potassium Ferricyanide | [4] |

| Reported Yield | 95% | [4] |

| Purity (Commercial) | >99.0% (GC) | [5] |

Table 2: Physicochemical Properties of 3,3'-Dithiodipropionic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄S₂ | [6] |

| Molecular Weight | 210.27 g/mol | [6] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 155-158 °C | [6] |

| Solubility | Sparingly soluble in water, soluble in DMSO and methanol | [2] |

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of DTDPA.

Caption: Workflow for the synthesis of DTDPA.

References

- 1. 3,3'-Thiodipropionic acid synthesis - chemicalbook [chemicalbook.com]

- 2. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 3. rubingroup.org [rubingroup.org]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. researchgate.net [researchgate.net]

- 6. 3,3′-二硫代二丙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Dithiodipropionic Acid in Self-Assembly: Mechanisms and Characterization

For Researchers, Scientists, and Drug Development Professionals

Dithiodipropionic acid (DTDPA) is a versatile molecule increasingly utilized in the fields of materials science and drug delivery.[1] Its structure, featuring a central, cleavable disulfide bond and two terminal carboxylic acid groups, makes it an ideal building block for creating "smart" or stimuli-responsive materials.[2] These materials can self-assemble into organized nanostructures like nanoparticles, hydrogels, or monolayers and subsequently disassemble or alter their properties in response to specific biological cues. This guide provides an in-depth exploration of the core mechanisms driving DTDPA-based self-assembly, detailed experimental protocols for its characterization, and quantitative data for system design.

Core Mechanisms of Action in Self-Assembly

The self-assembly behavior of DTDPA and its derivatives is primarily governed by two distinct, stimulus-responsive mechanisms: redox sensitivity and pH-responsiveness. These mechanisms are directly linked to the molecule's disulfide and carboxylic acid functional groups, respectively.

The disulfide bond is the cornerstone of DTDPA's utility in creating biodegradable and drug-releasing systems. This covalent bond is relatively stable in extracellular environments, such as the bloodstream. However, upon internalization into cells, it is exposed to a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH). The intracellular GSH concentration is orders of magnitude higher than the extracellular concentration, providing a sharp, localized trigger. This reductive environment cleaves the disulfide bond, converting it into two separate thiol groups (mercaptopropionic acid). This cleavage leads to the disassembly of the nanostructure, triggering the release of an encapsulated therapeutic payload directly at the intracellular target site.[3][4]

Caption: Redox-responsive disassembly of DTDPA-based nanostructures.

The two carboxylic acid groups on DTDPA provide a mechanism for pH-dependent behavior. The pKa of these groups is typically in the range of 4 to 5. At physiological pH (≈7.4), the carboxylic acids are deprotonated, resulting in a negatively charged, hydrophilic molecule.[4] This state often favors disassembly or results in stable, charge-stabilized colloidal suspensions.

Conversely, in acidic environments, such as the tumor microenvironment (pH ≈6.5) or within endosomes and lysosomes (pH ≈4.5-5.5), the carboxylic acid groups become protonated.[5][6] This protonation neutralizes the negative charge and increases the molecule's hydrophobicity, which can trigger self-assembly or induce a charge-reversal on the nanoparticle surface from negative to positive.[4] This charge-reversal can enhance cellular uptake through favorable electrostatic interactions with the negatively charged cell membrane.[4]

Caption: pH-responsive behavior of DTDPA driving assembly/disassembly.

Data Presentation: Physicochemical Properties

Pure DTDPA is a small molecule that typically acts as a building block rather than forming micelles independently. Therefore, quantitative data is most relevant for systems where DTDPA is incorporated into larger structures, such as copolymers or as a surface coating on nanoparticles. The following table summarizes representative data from such systems.

| System Description | Stimulus | Mean Size (nm) | PDI | Zeta Potential (mV) | Key Finding |

| Dextran-DTDPA conjugate nanoparticles for DNA delivery | N/A | 150 - 223 | < 0.3 | +11 to +18 mV | Nanoparticle size decreased with an increasing amount of DTDPA crosslinker, indicating more complex networks.[7] |

| PEG-PLL copolymer with DTDPA-conjugated Doxorubicin and pH-sensitive DMA shielding | pH & Redox | ~135 | N/A | -15.1 mV at pH 7.4;+10.2 mV at pH 6.5 | Exhibited pH-triggered charge-reversal for enhanced cellular uptake and redox-triggered drug release.[4] |

| Effervescent SiO₂ nanoparticles loaded with drug and Na₂CO₃ for pH-responsive disintegration | pH | ~318 | 0.193 | N/A | Carrier successfully disintegrated in an acidic environment (pH 5.0), triggering rapid drug release.[8] |

| Green-synthesized Gold Nanoparticles (AuNPs) for biomedical applications | N/A | ~34 | 0.391 | -30.23 mV | A zeta potential below -30 mV indicates a stable colloidal dispersion, preventing particle aggregation.[9] |

PDI: Polydispersity Index, a measure of the heterogeneity of sizes of particles in a mixture. A value < 0.3 is typically considered acceptable for uniform nanoparticle populations.

Experimental Protocols & Workflow

The characterization of DTDPA-based self-assembled systems involves a logical workflow to determine their physical properties and functional responses.

Caption: General experimental workflow for DTDPA self-assembly studies.

DLS is a fundamental technique used to measure the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of nanoparticles in suspension.[9][10]

-

Sample Preparation:

-

Prepare the nanoparticle suspension in a suitable, high-purity solvent (e.g., deionized water, PBS buffer). The solvent should not dissolve or alter the particles.[11]

-

Filter the solvent using a 0.1 µm or 0.22 µm syringe filter to remove dust and other large impurities.[12]

-

Dilute the sample to an appropriate concentration. The optimal concentration avoids multiple scattering events (too concentrated) and ensures a sufficient signal-to-noise ratio (not too dilute). This often falls in the range of 0.1 to 1.0 mg/mL.

-

Gently vortex or pipette the final suspension to ensure homogeneity. Avoid aggressive sonication unless necessary to break up loose agglomerates, as it may disrupt the self-assembled structures.[11]

-

-

Instrument Setup & Measurement:

-

Transfer a sufficient volume (typically 0.5 - 1.0 mL) of the prepared suspension into a clean, disposable cuvette.[13]

-

Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for 2-5 minutes.

-

Enter the correct parameters for the dispersant (solvent), including its viscosity and refractive index at the measurement temperature.

-

For size measurement, perform at least three replicate measurements. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

-

For zeta potential, the instrument applies an electric field and measures the particle velocity using electrophoretic light scattering (ELS) to determine the surface charge.[10]

-

-

Data Analysis:

-

Analyze the intensity, volume, and number distributions to understand the sample's polydispersity.

-

The Z-average diameter provides a reliable mean size, while the PDI indicates the breadth of the distribution.

-

Zeta potential values greater than +30 mV or less than -30 mV generally indicate good colloidal stability.[9]

-

TEM provides direct visualization of the nanoparticle morphology, size, and internal structure, complementing the ensemble data from DLS.[14][15]

-

Sample Preparation (Grid Preparation):

-

Place a drop of the nanoparticle suspension (typically 5-10 µL of a ~0.1 mg/mL solution) onto a carbon-coated copper TEM grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Wick away the excess liquid from the edge of the grid using filter paper.

-

-

Staining (for Polymeric/Organic Samples):

-

To enhance contrast for organic materials like hydrogels or polymers, apply a drop of a heavy metal negative stain (e.g., 1-2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.[16]

-

Wick away the excess stain completely with filter paper.

-

Allow the grid to air-dry thoroughly before insertion into the microscope.

-

-

Imaging:

-

Load the prepared grid into the TEM sample holder.

-

Operate the microscope at a suitable accelerating voltage (e.g., 80-120 kV).

-

Acquire images at various magnifications to observe both individual particles and larger fields of view.

-

Use the acquired images to measure the diameters of a statistically significant number of particles (e.g., >100) to build a size distribution histogram.

-

This protocol confirms that the disassembly of the nanostructure is triggered by a reducing agent, a key functional attribute of DTDPA-based systems.

-

Baseline Measurement:

-

Prepare the nanoparticle suspension as described in the DLS protocol.

-

Perform an initial DLS measurement to determine the initial average particle size and PDI.

-

-

Induction of Disassembly:

-

Add a reducing agent, such as dithiothreitol (B142953) (DTT) or glutathione (GSH), to the nanoparticle suspension to achieve a final concentration relevant to intracellular conditions (e.g., 5-10 mM).

-

Incubate the mixture at 37 °C to simulate physiological conditions.

-

-

Time-Course Monitoring:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the suspension and measure the particle size and PDI using DLS.

-

A significant decrease in particle size and/or scattering intensity indicates the disassembly of the nanostructures.

-

-

Spectroscopic Confirmation (Optional):

-

To confirm the cleavage of disulfide bonds into free thiols, Ellman's reagent (DTNB) can be used.[3]

-

After incubation with the reducing agent, add Ellman's reagent to the sample.

-

The reaction of the reagent with newly formed thiol groups produces a yellow-colored product (TNB²⁻) that can be quantified by measuring its absorbance at 412 nm using a UV-Vis spectrophotometer.[3] An increase in absorbance over time confirms disulfide bond cleavage.

-

References

- 1. 3,3'-Dithiodipropionic acid | 1119-62-6 [chemicalbook.com]

- 2. 3,3′-ジチオジプロピオン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeted drug release system based on pH-responsive PAA-POSS nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The pH-triggered drug release and simultaneous carrier decomposition of effervescent SiO2–drug–Na2CO3 composite nanoparticles: to improve the antitumor activity of hydrophobic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lsinstruments.ch [lsinstruments.ch]

- 12. lcms.cz [lcms.cz]

- 13. nanopartikel.info [nanopartikel.info]

- 14. Nanoscale TEM Imaging of Hydrogel Network Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

An In-depth Technical Guide on the Safety and Handling of 3,3'-Dithiodipropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and relevant experimental protocols for 3,3'-dithiodipropionic acid, tailored for a technical audience in research and development.

Chemical and Physical Properties

3,3'-Dithiodipropionic acid is a disulfide-containing dicarboxylic acid. Its properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 3,3'-Dithiodipropionic acid | [1][2] |

| Synonyms | β,β'-Dithiodipropionic acid, DTDPA, 2-Carboxyethyl disulfide | [1][3] |

| CAS Number | 1119-62-6 | [1][2] |

| Molecular Formula | C₆H₁₀O₄S₂ | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Appearance | White solid/powder | [2][3] |

| Odor | Stench | [3] |

| Melting Point | 155 - 158 °C | [2] |

| Solubility | Soluble in water. | [4] |

| Stability | Stable under normal temperatures and pressures. | [3] |

Toxicological Data and Hazard Information

3,3'-Dithiodipropionic acid is classified as a hazardous substance. The primary hazards are related to its irritant and corrosive properties.[2][3] The toxicological properties of this substance have not been fully investigated.[3]

| Hazard Type | GHS Classification | Description |

| Acute Oral Toxicity | Not classified as acutely toxic.[2] | While not classified, ingestion may cause severe and permanent damage to the digestive tract, including burns.[3] |

| Skin Corrosion/Irritation | Skin Irritant (Category 2)[1][2] | Causes skin irritation.[2] May cause skin burns with prolonged contact.[3] |

| Serious Eye Damage/Irritation | Eye Irritant (Category 2)[1][2] | Causes serious eye irritation.[2] May cause eye burns, chemical conjunctivitis, and corneal damage.[3] |

| Respiratory Irritation | May cause respiratory irritation (Category 3)[2] | Inhalation of dust may cause severe irritation of the respiratory tract with symptoms like sore throat, coughing, and shortness of breath.[3] |

| Sensitization | Not classified as a skin sensitizer.[2] | - |

| Carcinogenicity | Not classified as carcinogenic.[1] | - |

| Mutagenicity | Not classified as germ cell mutagenic.[1] | - |

| Reproductive Toxicity | Not classified as a reproductive toxicant.[2] | - |

Handling Precautions and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling 3,3'-dithiodipropionic acid.

| Precaution Type | Recommendations |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.[3] |

| Personal Protective Equipment (PPE) | |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that meets EN166 or OSHA's 29 CFR 1910.133 standards.[3][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin exposure.[2][3] |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[3] |

| General Hygiene | Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5] |

| Spill and Disposal | For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[3] Dispose of as hazardous waste in accordance with local, state, and federal regulations. |

Experimental Protocols for Safety Assessment

The hazard classifications for 3,3'-dithiodipropionic acid are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

This in vitro test is used to assess the skin irritation potential of a chemical.[6][7]

-

Test System: A three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[6][7]

-

Procedure:

-

A known amount of the test substance (liquid or solid) is applied topically to the surface of the RhE tissue.[6]

-

The tissue is exposed to the substance for a defined period (e.g., 60 minutes).[8]

-

After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[8]

-

-

Endpoint Measurement: Cell viability is determined using a colorimetric assay, such as the MTT assay.[6]

-

Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[6]

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[9][10]

-

Test System: Healthy, adult albino rabbits.[11]

-

Procedure:

-

Endpoint Measurement: Lesions of the cornea, iris, and conjunctiva are scored based on a standardized grading system. The reversibility of the effects is also assessed.[10][12]

-

Classification: The classification is based on the severity and persistence of the ocular lesions.[11]

This method is used to estimate the LD₅₀ (the dose that is lethal to 50% of the test animals) and to classify a substance for acute oral toxicity.[13][14][15]

-

Test System: Typically, female rats are used.[14]

-

Procedure:

-

Animals are dosed one at a time in a stepwise manner.[13][15]

-

The dose for each subsequent animal is adjusted up or down by a constant factor based on the outcome (survival or death) of the previously dosed animal.[14][15]

-

The test is initiated with a dose estimated to be just below the expected LD₅₀.[15]

-

-

Endpoint Measurement: The primary endpoint is mortality within a 14-day observation period.[13][14]

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.[14]

Biological Activity and Potential Signaling Pathways

While primarily known for its use as a chemical intermediate, 3,3'-dithiodipropionic acid exhibits biological activity, largely attributed to its disulfide bond.

Thiol-containing compounds and their disulfides can act as antioxidants by scavenging free radicals.[16] However, under certain conditions, particularly in the presence of cellular thiols like glutathione, they can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and inducing a state of oxidative stress.

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key cellular antioxidant system that regulates redox signaling and cell survival.[8][17] Some disulfide-containing compounds can inhibit TrxR.[18][19] Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of ROS and the oxidation of cellular components.[17] This oxidative stress can trigger downstream signaling cascades that lead to programmed cell death, or apoptosis.[8] The activation of apoptosis signaling kinase 1 (ASK1) by oxidized Trx is a critical step in this process, which in turn activates downstream MAP kinases (p38 and JNK) and ultimately leads to the activation of caspases and the execution of apoptosis.[8][20]

Visualizations

Caption: A generalized workflow for assessing and managing the risks associated with hazardous chemicals in a laboratory setting.

Caption: A proposed signaling pathway illustrating how 3,3'-dithiodipropionic acid may induce apoptosis through inhibition of thioredoxin reductase.

References

- 1. 3,3'Dithiodipropionic Acid MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]

- 2. chemos.de [chemos.de]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. [PDF] Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) | Semantic Scholar [semanticscholar.org]

- 6. senzagen.com [senzagen.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 15. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]

- 16. Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) [univook.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

An In-Depth Technical Guide to the Electrochemical Behavior of Dithiodipropionic Acid Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical characteristics and behavior of self-assembled monolayers (SAMs) of 3,3'-dithiodipropionic acid (DTDPA). DTDPA monolayers serve as a versatile platform for surface functionalization in various applications, including biosensing, drug delivery, and fundamental studies of electron transfer. This document details the experimental protocols for monolayer formation and characterization, presents quantitative data on their electrochemical properties, and visualizes key experimental workflows.

Introduction to Dithiodipropionic Acid Monolayers

Self-assembled monolayers of organosulfur compounds on noble metal surfaces, particularly gold, are a cornerstone of nanotechnology and surface science.[1] 3,3'-dithiodipropionic acid (HSOC(O)CH₂CH₂S-SCH₂CH₂C(O)OH), a disulfide, readily forms well-ordered monolayers on gold surfaces through the chemisorption of the sulfur atoms. The resulting monolayer exposes terminal carboxylic acid groups to the solution interface, providing a convenient handle for further functionalization, such as the immobilization of biomolecules.[2] The electrochemical behavior of these monolayers is critical to their application, governing their stability, permeability, and ability to mediate electron transfer.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formation and characterization of high-quality DTDPA monolayers. The following protocols are synthesized from established methods for similar short-chain carboxylic acid-terminated thiol monolayers.

Gold Electrode Preparation

A pristine gold surface is paramount for the formation of a well-ordered monolayer.

-

Mechanical Polishing: Polycrystalline gold electrodes are first polished with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.[3]

-

Sonication: The polished electrodes are then sonicated in ethanol (B145695) and ultrapure water to remove polishing residues.

-

Electrochemical Cleaning: The electrodes are subjected to cyclic voltammetry in a 0.5 M H₂SO₄ solution, cycling the potential between the onset of hydrogen evolution and gold oxide formation until a reproducible voltammogram characteristic of clean gold is obtained.[3] The electrode is then thoroughly rinsed with ultrapure water and dried under a stream of nitrogen.

DTDPA Monolayer Formation

-

Solution Preparation: Prepare a 1-10 mM solution of DTDPA in a suitable solvent, typically ethanol or an aqueous buffer. For carboxyl-terminated thiols, adjusting the pH of the solution can influence the packing density of the monolayer.

-

Self-Assembly: Immerse the clean gold electrode into the DTDPA solution for a sufficient duration, typically 12-24 hours, to allow for the formation of a well-ordered monolayer.[4] The container should be sealed to prevent contamination.

-

Rinsing: After incubation, the electrode is removed from the solution and thoroughly rinsed with the same solvent to remove non-chemisorbed molecules. The electrode is then dried under a gentle stream of nitrogen.

Electrochemical Characterization

2.3.1. Cyclic Voltammetry (CV)

CV is a fundamental technique to probe the integrity and permeability of the DTDPA monolayer.

-

Electrolyte Solution: A common electrolyte is a phosphate-buffered saline (PBS) solution containing a redox probe, such as 5 mM [Fe(CN)₆]³⁻/⁴⁻.[5]

-

CV Parameters:

-

Potential Window: Sweep the potential in a range that encompasses the formal potential of the redox probe (e.g., -0.2 V to +0.6 V vs. Ag/AgCl for [Fe(CN)₆]³⁻/⁴⁻).

-

Scan Rate: Vary the scan rate (e.g., from 10 to 200 mV/s) to investigate the kinetics of electron transfer.[3]

-

-

Data Analysis: A well-formed, insulating monolayer will block the access of the redox probe to the electrode surface, resulting in a significant decrease in the peak currents compared to a bare gold electrode. The peak-to-peak separation (ΔEp) provides information about the electron transfer kinetics.

2.3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to model the electrical properties of the monolayer-electrolyte interface.

-

Electrolyte Solution: The same electrolyte solution as for CV can be used.

-

EIS Parameters:

-

Frequency Range: Typically from 100 kHz to 0.1 Hz.[6]

-

AC Amplitude: A small AC potential perturbation (e.g., 5-10 mV) is applied at the formal potential of the redox probe.

-

-

Data Analysis: The impedance data is often fitted to an equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A high Rct value indicates a well-packed, insulating monolayer.[7]

2.3.3. Reductive Desorption

This technique is used to determine the surface coverage of the DTDPA monolayer.

-

Electrolyte Solution: An alkaline solution, typically 0.5 M KOH, is used.[8]

-

CV Parameters: The potential is scanned to negative values (e.g., from 0 V to -1.2 V vs. Ag/AgCl) at a defined scan rate (e.g., 50 mV/s).

-

Data Analysis: The area under the reductive desorption peak in the cyclic voltammogram is integrated to calculate the total charge (Q) associated with the desorption of the monolayer. The surface coverage (Γ) can then be calculated using the following equation: Γ = Q / (n * F * A) where n is the number of electrons transferred per molecule (n=1 for the reductive desorption of a thiol from gold), F is the Faraday constant, and A is the electrode area.[8]

Quantitative Data Presentation

The following tables summarize typical quantitative data for short-chain carboxylic acid-terminated thiol monolayers on gold electrodes. While specific data for DTDPA is limited in the literature, the values for 3-mercaptopropionic acid (MPA) are presented as a close analogue.

Table 1: Surface Coverage and Reductive Desorption Data for MPA Monolayers on Gold

| Parameter | Value | Conditions | Reference |

| Surface Coverage (Γ) | 6.8 µmol m⁻² | On Au(111) | [9] |

| Theoretical Max. Coverage | 7.7 µmol m⁻² | For a (√3 x √3)R30° structure | [9] |

| Reductive Desorption Peak 1 | -0.81 V vs. SCE | Polycrystalline Au, 0.5 M KOH | [8] |

| Reductive Desorption Peak 2 | -0.98 V vs. SCE | Polycrystalline Au, 0.5 M KOH | [8] |

| Charge under Peak 1 (Q₁) | 1.61 µC cm⁻² | Polycrystalline Au, 0.5 M KOH | [8] |

| Charge under Peak 2 (Q₂) | 2.84 µC cm⁻² | Polycrystalline Au, 0.5 M KOH | [8] |

Note: The presence of two desorption peaks is often attributed to the different crystallographic orientations on a polycrystalline gold surface.[8]

Table 2: Electrochemical Impedance Spectroscopy Data for MPA Monolayers on Gold with [Fe(CN)₆]³⁻/⁴⁻ Redox Probe

| Parameter | Value | Conditions | Reference |

| Charge Transfer Resistance (Rct) | 420 Ω | 50 mM MPA, 5 mM [Fe(CN)₆]³⁻/⁴⁻ | [5] |

| Double Layer Capacitance (Cdl) | Varies with pH | Carboxyl-terminated SAMs | [10] |

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key processes in the study of DTDPA monolayers.

Key Aspects of Electrochemical Behavior

pH-Dependent Behavior

The terminal carboxylic acid groups of the DTDPA monolayer can be protonated or deprotonated depending on the pH of the surrounding electrolyte. This change in surface charge significantly influences the electrochemical behavior. At high pH, the deprotonated carboxylate groups create a negatively charged surface that can repel anionic redox probes like [Fe(CN)₆]³⁻/⁴⁻, further blocking electron transfer.[11] Conversely, it can facilitate the interaction with cationic redox probes. The surface pKa of the monolayer can be determined by monitoring the electrochemical response as a function of pH.[11]

Electron Transfer

Electron transfer through DTDPA monolayers can occur via two primary mechanisms: through-bond tunneling and through-space tunneling via defects in the monolayer. For a well-packed DTDPA monolayer, the short alkyl chain allows for relatively efficient through-bond electron tunneling. The rate of electron transfer is influenced by the packing density of the monolayer, the nature of the redox probe, and the applied potential.

Stability

The stability of the DTDPA monolayer is crucial for its practical applications. The Au-S bond is relatively strong, providing good stability under a range of conditions. However, the monolayer can be reductively desorbed at sufficiently negative potentials, as discussed previously. Oxidative desorption can also occur at high positive potentials. The potential window of stability is dependent on the electrolyte composition and pH.[12]

Conclusion

DTDPA monolayers on gold electrodes offer a robust and versatile platform for a wide range of electrochemical applications. Their well-defined structure and tunable surface chemistry, coupled with their distinct electrochemical behavior, make them an excellent choice for researchers in materials science, analytical chemistry, and drug development. A thorough understanding of the experimental protocols and the key factors influencing their electrochemical properties, as outlined in this guide, is essential for the successful design and implementation of DTDPA-based devices.

References

- 1. researchgate.net [researchgate.net]

- 2. Nanoporous gold electrodes modified with self-assembled monolayers for electrochemical control of the surface charge - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01491A [pubs.rsc.org]

- 3. Redox-Active Monolayers Self-Assembled on Gold Electrodes—Effect of Their Structures on Electrochemical Parameters and DNA Sensing Ability | MDPI [mdpi.com]

- 4. Preparation of 3-mercaptoaceticpropionic acid self-assembled gold electrode and its electrochemical investigations for UA | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]

Dithiodipropionic Acid: A Versatile Precursor for Advanced Polythioester Synthesis in Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polythioesters (PTEs), polymers featuring thioester linkages in their backbone, are an emerging class of biodegradable and biocompatible materials with significant potential in the biomedical field, particularly in drug delivery. Their unique properties, including high refractive indices and susceptibility to cleavage in specific biological environments, make them attractive alternatives to traditional polyesters. Dithiodipropionic acid (DTDP), a commercially available dicarboxylic acid containing a disulfide bond, serves as a key precursor for synthesizing redox-responsive polythioesters. The inherent disulfide linkage in the polymer backbone allows for the development of "smart" drug delivery systems that can release their therapeutic payload in response to the high glutathione (B108866) (GSH) concentrations found within cancer cells, offering a targeted approach to chemotherapy and reducing systemic toxicity. This technical guide provides a comprehensive overview of the synthesis of polythioesters from dithiodipropionic acid, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying mechanisms of action for drug delivery applications.

Synthesis of Polythioesters from Dithiodipropionic Acid

Polythioesters based on dithiodipropionic acid are typically synthesized through polycondensation reactions with diols. Two common methods are melt polycondensation and enzyme-catalyzed polymerization.

Melt Polycondensation

Melt polycondensation is a widely used technique for synthesizing polyesters and polythioesters. It involves the direct reaction of a dicarboxylic acid (dithiodipropionic acid) with a diol at elevated temperatures, with the removal of a condensation byproduct, typically water, to drive the reaction towards high molecular weight polymer formation.

This protocol describes a typical two-stage melt polycondensation process.

Materials:

-

3,3'-Dithiodipropionic acid (DTDP)

-

1,6-Hexanediol (HDO)

-

Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

-

Nitrogen gas (high purity)

-

Methanol (B129727) and other necessary solvents for purification

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

Procedure:

-

Esterification Stage (Under Nitrogen):

-

Charge the reaction flask with equimolar amounts of 3,3'-dithiodipropionic acid and 1,6-hexanediol.

-

Add the catalyst, for example, titanium(IV) butoxide, at a concentration of 0.1-0.5% by weight of the monomers.

-

Heat the mixture to 150-160°C under a slow stream of nitrogen gas with continuous stirring.

-

Maintain these conditions for 2-4 hours to allow for the initial esterification, during which water will be distilled off.

-

-

Polycondensation Stage (Under Vacuum):

-

Gradually increase the temperature to 180-200°C.

-

Slowly apply a vacuum (to below 1 mmHg) over a period of 30-60 minutes to avoid excessive foaming.

-

Continue the reaction under high vacuum for another 4-6 hours to facilitate the removal of the remaining water and increase the polymer's molecular weight. The viscosity of the reaction mixture will noticeably increase during this stage.

-

-

Purification:

-

Cool the reaction mixture to room temperature. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran).

-

Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

-

Filter and wash the precipitated polymer with methanol to remove unreacted monomers and oligomers.

-

Dry the purified poly(dithiodipropionic acid-co-hexanediol) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Enzyme-Catalyzed Polycondensation

Enzymatic polymerization offers a greener alternative to traditional methods, often proceeding under milder conditions and with high selectivity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the polycondensation of thiodipropionic acid derivatives with diols.

This protocol is based on the lipase-catalyzed synthesis of a poly(thioether-ester). A similar approach can be adapted for dithiodipropionic acid.

Materials:

-

3,3'-Thiodipropionic acid (TDP)

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

Equipment:

-

Reaction vessel suitable for moderate vacuum.

-

Shaker or magnetic stirrer.

-

Vacuum oven.

Procedure:

-

Reaction Setup:

-

Combine equimolar amounts of 3,3'-thiodipropionic acid and 1,12-dodecanediol in the reaction vessel.

-

Add the immobilized lipase (typically 5-10% of the total monomer weight).

-

The reaction is performed in bulk (solvent-free).

-

-

Polymerization:

-

Heat the mixture to 60-80°C under a moderate vacuum.

-

Maintain the reaction with continuous agitation for an extended period, which can range from 24 to over 300 hours, to achieve high molecular weights.

-

-

Purification:

-

Dissolve the resulting polymer in tetrahydrofuran (B95107).

-

Precipitate the polymer in a mixture of tetrahydrofuran and iso-hexane (1:1 v/v) at approximately 0°C.

-

Collect the precipitate and dry it in a vacuum oven.

-

Quantitative Data on Polythioesters from Dithiodipropionic Acid and its Analogs

The properties of the resulting polythioesters are highly dependent on the chosen monomers and the synthesis conditions. The following tables summarize representative quantitative data from the literature.

| Monomers | Synthesis Method | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |

| 3,3'-Thiodipropionic acid & 1,6-Hexanediol | Enzymatic Polycondensation | Novozym 435 | - | ~24,200 | - | ~81 | [1] |

| 3,3'-Thiodipropionic acid & 1,12-Dodecanediol | Enzymatic Polycondensation | Novozym 435 | - | ~27,200 | - | ~90 | [1] |

Application in Drug Delivery: GSH-Responsive Nanoparticles

Polythioesters derived from dithiodipropionic acid are particularly well-suited for creating redox-responsive nanoparticles for targeted drug delivery. The disulfide bonds in the polymer backbone are stable in the bloodstream but are readily cleaved by the high concentration of glutathione (GSH) present in the cytoplasm of cancer cells. This triggers the disassembly of the nanoparticles and the release of the encapsulated drug directly at the tumor site.

Preparation of Drug-Loaded Nanoparticles

The nanoprecipitation method is a common and straightforward technique for preparing drug-loaded polythioester nanoparticles.

Materials:

-

Synthesized polythioester (e.g., poly(dithiodipropionic acid-co-hexanediol))

-

Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

-

A water-miscible organic solvent (e.g., acetone, tetrahydrofuran, DMSO)

-

Deionized water

-

(Optional) A surfactant/stabilizer (e.g., Pluronic F68, DSPE-PEG)

Procedure:

-

Organic Phase Preparation:

-

Dissolve the polythioester and the hydrophobic drug in the organic solvent.

-

-

Aqueous Phase Preparation:

-

If a stabilizer is used, dissolve it in deionized water.

-

-

Nanoprecipitation:

-

Add the organic phase dropwise to the aqueous phase under vigorous stirring.

-

The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.

-

-

Purification and Collection:

-

Stir the resulting nanoparticle suspension overnight in a fume hood to evaporate the organic solvent.

-

The nanoparticles can be purified and concentrated by centrifugation or dialysis to remove any remaining free drug and stabilizer.

-

The purified nanoparticles can be resuspended in a suitable buffer or lyophilized for long-term storage.

-

Visualization of Key Processes

Synthesis Workflow

The general workflow for the synthesis of polythioesters from dithiodipropionic acid and their formulation into drug-delivery nanoparticles can be visualized as follows:

GSH-Responsive Drug Release Mechanism

The targeted drug release is predicated on the chemical cleavage of the disulfide bonds within the polythioester backbone by intracellular glutathione.

Conclusion

Dithiodipropionic acid is a highly valuable and versatile precursor for the synthesis of advanced, redox-responsive polythioesters. These polymers can be readily formulated into nanoparticles that exhibit promise for targeted drug delivery, particularly in oncology. The ability to tailor the polymer properties through the choice of diol and polymerization conditions, combined with the inherent "smart" release mechanism, makes this class of materials a fertile ground for further research and development. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in harnessing the potential of dithiodipropionic acid-based polythioesters for next-generation therapeutic systems.

References

A Technical Guide to the Disulfide Bond Cleavage of 3,3'-Dithiodipropionic Acid for Researchers and Drug Development Professionals

An In-depth Analysis of Mechanisms, Kinetics, and Experimental Methodologies

The cleavage of the disulfide bond in 3,3'-dithiodipropionic acid (DTDPA) is a fundamental reaction with significant implications in various scientific fields, particularly in the design of redox-responsive drug delivery systems and as a model for understanding disulfide bond dynamics in more complex biological molecules. This technical guide provides a comprehensive overview of the core principles governing DTDPA disulfide bond cleavage, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.

Mechanisms of Disulfide Bond Cleavage

The cleavage of the disulfide bond in DTDPA, yielding two molecules of 3-mercaptopropionic acid (3-MPA), is primarily achieved through reduction. The most common mechanisms involve thiol-disulfide exchange and reduction by phosphines.

1.1. Thiol-Disulfide Exchange: This is a common mechanism in biological systems, often mediated by endogenous thiols like glutathione (B108866) (GSH). The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide intermediate, which then undergoes further reduction to yield the final thiol products. Dithiothreitol (B142953) (DTT) is a widely used laboratory reagent that operates through this mechanism. The reaction is driven by the formation of a stable six-membered ring in the oxidized form of DTT.

1.2. Reduction by Phosphines: Tris(2-carboxyethyl)phosphine (TCEP) is a popular reducing agent that does not contain a thiol group. Its mechanism involves a nucleophilic attack of the phosphorus atom on the disulfide bond. This process is effectively irreversible and results in the formation of TCEP oxide and the two desired thiol molecules. TCEP is known for its effectiveness over a broad pH range and its resistance to air oxidation.

Quantitative Data on Disulfide Bond Cleavage

While specific kinetic data for the reduction of DTDPA by common lab reagents like DTT and TCEP is not extensively documented in readily available literature, a second-order rate constant for its reaction with hypochlorous acid (HOCl) has been reported as (1.7 ± 0.1) × 10⁵ M⁻¹ s⁻¹.[1] General comparisons between DTT and TCEP provide valuable insights into their relative efficiencies.

| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Reference |

| Mechanism | Thiol-disulfide exchange | Reduction by phosphine | General Knowledge |

| Optimal pH | > 7.5 for efficient reduction | Broad range (1.5 - 9.0) | [2][3][4] |

| Reaction Speed | Generally slower, especially at lower pH | Generally faster and more effective, especially below pH 8 | [2][4] |

| Stability | Prone to air oxidation, especially at higher pH | Resistant to air oxidation | [2][3] |

| Odor | Strong, unpleasant | Odorless | [2][3] |

| Interference | Can interfere with subsequent thiol-reactive labeling | Does not interfere with maleimide-based labeling | General Knowledge |

Experimental Protocols

Monitoring the cleavage of the disulfide bond in DTDPA can be accomplished through various analytical techniques. Below are detailed protocols for UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1. Monitoring Disulfide Bond Cleavage by UV-Vis Spectrophotometry

This method relies on the change in absorbance as the disulfide bond in DTDPA is cleaved. The disappearance of the disulfide bond can be monitored directly if it has a characteristic UV absorbance, or indirectly by using a reporter molecule that reacts with the resulting thiols. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is commonly used for this purpose, as it reacts with thiols to produce a colored product with a strong absorbance at 412 nm.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of DTDPA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare a stock solution of the reducing agent (e.g., DTT or TCEP) in the same buffer.

-

Prepare a stock solution of DTNB in the same buffer.

-

-

Reaction Setup:

-

In a quartz cuvette, add the DTDPA solution and the buffer to a final volume of 1 mL.

-

Place the cuvette in a temperature-controlled spectrophotometer and record a baseline spectrum.

-

Initiate the reaction by adding a small volume of the reducing agent stock solution to the cuvette and mix quickly.

-

-

Data Acquisition:

-

Immediately start monitoring the absorbance at a predetermined wavelength over time. If monitoring the disappearance of DTDPA directly, this will be at a wavelength where DTDPA absorbs. If using DTNB, monitor the increase in absorbance at 412 nm.

-

Record data points at regular intervals until the reaction reaches completion (i.e., the absorbance becomes stable).

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

From this data, the initial reaction rate can be determined. By performing the experiment with varying concentrations of DTDPA and the reducing agent, the reaction order and the rate constant can be calculated.

-

3.2. Monitoring Disulfide Bond Cleavage by ¹H NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of the reactant (DTDPA) and the appearance of the product (3-MPA) simultaneously. The protons adjacent to the sulfur atoms will experience a change in their chemical environment upon cleavage of the disulfide bond, resulting in a shift in their corresponding NMR signals.

Protocol:

-

Sample Preparation:

-

Dissolve a known concentration of DTDPA in a deuterated buffer (e.g., D₂O with phosphate buffer) in an NMR tube.

-

Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks of DTDPA.

-

-

Reaction Initiation:

-

Add a known concentration of the reducing agent (e.g., TCEP, as DTT can have overlapping signals) to the NMR tube.

-

-

Data Acquisition:

-

Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phasing, and baseline correction).

-

Integrate the peaks corresponding to both DTDPA and 3-MPA in each spectrum.

-

Plot the normalized integral values of the reactant and product as a function of time to obtain kinetic profiles. From these profiles, the rate constant of the reaction can be determined.

-

Visualizations

4.1. Chemical Reaction and Experimental Workflow Diagrams

4.2. Signaling Pathway Involvement

The cleavage product of DTDPA, 3-mercaptopropionic acid (3-MPA), is known to have biological activity. A key interaction is its inhibition of glutamate (B1630785) decarboxylase, the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA. This can lead to a decrease in GABA levels in the brain, resulting in neuronal hyperexcitability and convulsions.[5][6][7] This provides a potential signaling pathway to consider when using DTDPA-based systems in biological contexts.

Conclusion

The cleavage of the disulfide bond in 3,3'-dithiodipropionic acid is a critical reaction for researchers in materials science, drug delivery, and biochemistry. Understanding the underlying mechanisms, having access to comparative data on reducing agents, and employing robust experimental protocols are essential for harnessing the full potential of this molecule. While specific kinetic parameters for DTDPA reduction by common reagents warrant further investigation, the principles and methodologies outlined in this guide provide a solid foundation for its study and application. The biological activity of its cleavage product, 3-MPA, also highlights the importance of considering downstream effects in biological systems.

References

- 1. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Disulfide reduction using TCEP reaction [biosyn.com]

- 4. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-MERCAPTOPROPIONIC ACID (3-MPA) - Ataman Kimya [atamanchemicals.com]

- 6. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 7. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal stability and degradation of Dithiodipropionic acid

An In-depth Technical Guide to the Thermal Stability and Degradation of 3,3'-Dithiodipropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dithiodipropionic acid (DTPA) is a disulfide-containing dicarboxylic acid utilized in various fields, including polymer chemistry and cosmetics, where it can act as a crosslinking agent or antioxidant.[1] Its thermal stability is a critical parameter for applications involving elevated temperatures, such as melt processing of polymers or formulation of products under heat. This guide provides a comprehensive overview of the known thermal properties of DTPA, outlines detailed experimental protocols for its thermal analysis, and proposes a logical pathway for its thermal degradation. Due to a lack of specific published data on the thermal decomposition of DTPA, this document serves as a foundational resource, combining established analytical techniques with chemical principles to guide further research.

Physicochemical and Thermal Properties

A summary of the key physical and thermal properties of 3,3'-dithiodipropionic acid is presented below. The melting point is the most consistently reported thermal characteristic.

Table 1: Summary of Physicochemical and Thermal Data for 3,3'-Dithiodipropionic Acid

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₄S₂ | [1][2][3] |

| Molecular Weight | 210.27 g/mol | [2][3] |

| Appearance | White to off-white powder | [3][4] |

| Melting Point | 154 - 158 °C | [2][4] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOx) | [5] |

Proposed Thermal Degradation Pathway

While specific experimental studies detailing the thermal degradation products of DTPA are not publicly available, a chemically plausible degradation pathway can be proposed based on the structure of the molecule. The disulfide bond (S-S) is generally the most thermally labile bond in the structure, followed by decarboxylation of the carboxylic acid groups at higher temperatures.

The proposed primary degradation step is the homolytic cleavage of the disulfide bond to form thiyl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction or recombination, leading to the formation of 3-mercaptopropionic acid and other potential products. At higher temperatures, decarboxylation would likely occur.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and degradation of DTPA, a combination of thermoanalytical techniques is required. The following protocols are detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, degradation temperatures, and compositional analysis.[5][6]

Objective: To determine the thermal stability and decomposition profile of DTPA.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground DTPA powder into a standard TGA pan (e.g., alumina (B75360) or platinum).[7]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Select a purge gas, typically high-purity nitrogen, at a constant flow rate (e.g., 40-60 mL/min) to provide an inert atmosphere.[8]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).[9]

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins.

-

Identify the temperatures corresponding to the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy (ΔH) of these processes.[10]

Objective: To determine the melting point and enthalpy of fusion of DTPA, and to detect any other thermal transitions prior to decomposition.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, PerkinElmer DSC 8000).

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of DTPA into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[9]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the melting point but below the expected decomposition temperature (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).[9]

-

Hold isothermally for 1-2 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions as the first to observe the behavior of the melt-quenched material and eliminate any prior thermal history.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting temperature (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Evolved Gas Analysis - Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific chemical products of thermal degradation, TGA can be coupled with a mass spectrometer (TGA-MS), or a dedicated pyrolysis unit coupled to a GC-MS system can be used.[11][12]

Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal decomposition of DTPA.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph with a mass selective detector (e.g., CDS Pyroprobe with an Agilent GC-MS).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of DTPA (typically 50-200 µg) into a quartz pyrolysis tube.

-

Pyrolysis:

-

Place the sample tube into the pyrolysis interface.

-

Rapidly heat the sample to a setpoint temperature (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (helium).[13] This can be done in a "single-shot" mode to analyze the bulk degradation or in a stepped fashion to observe how the degradation products change with temperature.[14]

-

-

GC Separation:

-

The volatile pyrolysis products (pyrolysate) are swept from the pyrolysis unit directly into the GC injection port.

-

Separate the pyrolysate on a suitable capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms).

-

Use a temperature program for the GC oven to elute the separated compounds (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C).

-

-

MS Detection and Analysis:

-

As compounds elute from the GC column, they are ionized (typically by electron ionization) and detected by the mass spectrometer.

-

Identify the individual degradation products by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

-

Experimental Workflow and Data Integration

The characterization of a compound's thermal stability is a multi-step process that integrates data from several techniques to build a complete profile. The logical flow of this process is outlined below.

Conclusion

While 3,3'-dithiodipropionic acid is a commercially available compound with established physical properties, its thermal degradation behavior is not well-documented in scientific literature. This guide provides the essential theoretical framework and detailed experimental protocols necessary for researchers to undertake a thorough investigation of its thermal stability. By employing a combination of TGA, DSC, and Py-GC-MS, researchers can determine critical parameters such as the decomposition temperature, identify the resulting degradation products, and elucidate the degradation mechanism. This information is vital for ensuring the safe and effective use of DTPA in applications where it may be exposed to elevated temperatures.

References

- 1. labproinc.com [labproinc.com]

- 2. 3,3′-ジチオジプロピオン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,3'-Dithiodipropionic acid | 1119-62-6 [chemicalbook.com]

- 4. 3,3'-Dithiodipropionic acid, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. epfl.ch [epfl.ch]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 13. pub.h-brs.de [pub.h-brs.de]

- 14. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Forming Dithiodipropionic Acid Self-Assembled Monolayers

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formation of self-assembled monolayers (SAMs) using 3,3'-Dithiodipropionic acid (DTDPA) on gold substrates. DTDPA SAMs, with their terminal carboxylic acid groups, are widely utilized for the covalent immobilization of biomolecules, making them a cornerstone in the development of biosensors, and other bio-interactive surfaces. These application notes detail the step-by-step experimental protocols for substrate preparation, SAM formation, and subsequent functionalization for protein immobilization. Furthermore, this guide includes a summary of key quantitative data for the characterization of these monolayers and visual diagrams to elucidate the experimental workflow.

Introduction